Selective Inhibition of 5'-Nucleotidase Over Alkaline Phosphatase (6.5-Fold Selectivity)
5-Amino-2-chloroisonicotinamide inhibits rat ecto-5'-nucleotidase with a Ki of 229 nM, while its affinity for bovine tissue-nonspecific alkaline phosphatase is substantially lower (Ki = 1,490 nM), representing a 6.5-fold selectivity window [1]. This differential binding profile is critical because many unselective nucleotide analogs or generic pyridine carboxamides exhibit promiscuous inhibition across multiple phosphatase and nucleotidase family members, leading to confounding off-target effects in cellular assays. In contrast, the modest selectivity of this compound provides a cleaner tool for dissecting 5'-nucleotidase-dependent pathways, particularly in models where alkaline phosphatase activity must remain undisturbed.
| Evidence Dimension | Enzyme inhibition affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 229 nM (rat 5'-nucleotidase) |
| Comparator Or Baseline | Ki = 1,490 nM (bovine tissue-nonspecific alkaline phosphatase) |
| Quantified Difference | 6.5-fold lower affinity for alkaline phosphatase |
| Conditions | In vitro enzymatic assay; COS7 cells transfected with rat ecto-5'-nucleotidase; bovine alkaline phosphatase preincubated with inhibitor for 3-5 minutes before substrate addition [1] |
Why This Matters
This selectivity window (229 nM vs. 1,490 nM) enables researchers to interrogate 5'-nucleotidase function with reduced interference from alkaline phosphatase, a common confounding factor in nucleotide metabolism studies and adenosine signaling assays.
- [1] BindingDB. BDBM50165136 (CHEMBL3800429). Affinity Data: Ki 229 nM for rat 5'-nucleotidase; Ki 1.49E+3 nM for bovine tissue non-specific alkaline phosphatase. View Source
